Diisononyl Phthalate-d4
Overview
Description
Diisononyl Phthalate-d4 is a deuterated form of diisononyl phthalate, a widely used plasticizer in the production of flexible polyvinyl chloride plastics, copolymers, and resins . This compound is characterized by the replacement of four hydrogen atoms with deuterium, making it useful in various scientific research applications, particularly in the field of analytical chemistry.
Mechanism of Action
Target of Action
Diisononyl Phthalate (DINP) is primarily used as a plasticizer in the production of flexible polyvinyl chloride (PVC) plastics, copolymers, and resins . It is incorporated into the PVC polymer matrix to impart flexibility and workability, making it a crucial component in a wide range of consumer goods .
Mode of Action
DINP interacts with its targets (PVC plastics, copolymers, and resins) by being incorporated into the polymer matrix. This interaction imparts flexibility and workability to the products, enhancing their mechanical properties .
Biochemical Pathways
The biodegradation of DINP involves de-esterification and β-oxidation processes . During this process, DINP is broken down into several compounds, including monoisononyl phthalate, methyl nonyl phthalate, iso-nonanol, and dimethyl phthalate .
Result of Action
The primary result of DINP’s action is the production of flexible and workable PVC plastics, copolymers, and resins . It’s important to note that exposure to dinp has been associated with potential health effects, making its use a matter of concern .
Action Environment
Its release during production, use, and disposal should be minimized to reduce potential environmental effects .
Biochemical Analysis
Cellular Effects
Diisononyl Phthalate-d4 has been shown to influence cellular respiration, mitochondrial oxidative status, and apoptotic signaling . It can disrupt neural energy metabolizing capacities due to disruption of activities of enzymes of glycolytic and oxidative phosphorylation . Other responses include significant inflammation, oxidative distress, decreased antioxidant status, altered oncogenic-apoptotic factors level and neural degeneration .
Molecular Mechanism
It is known to interfere with the endocrine system and influence allergic responses
Temporal Effects in Laboratory Settings
It is known that the reactive oxygen species (ROS) levels displayed an “increase-decrease” trend with the increasing DINP doses after DINP exposure on days 7, 14, 21, and 28 .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study conducted on zebrafish, it was found that this compound upregulates orexigenic signals and causes hepatosteatosis together with deregulation of the peripheral ECS and lipid metabolism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It was found that DINP was degraded through simultaneous pathways of de-esterification and β-oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisononyl Phthalate-d4 is synthesized through the esterification of phthalic anhydride with deuterated isononanol. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Diisononyl Phthalate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids and bases.
Major Products Formed
The major products formed from these reactions include phthalic acid, alcohol derivatives, and various substituted phthalates .
Scientific Research Applications
Diisononyl Phthalate-d4 is extensively used in scientific research due to its deuterated nature, which makes it an excellent internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy. Its applications include:
Analytical Chemistry: Used as a standard for quantifying phthalates in environmental and biological samples.
Biology: Studied for its effects on cellular processes and its potential as a biomarker.
Medicine: Investigated for its role in drug delivery systems and its interactions with biological membranes.
Industry: Utilized in the development of new materials and as a plasticizer in specialized applications.
Comparison with Similar Compounds
Similar Compounds
Diisononyl Phthalate: The non-deuterated form, widely used as a plasticizer.
Diisodecyl Phthalate: Another phthalate plasticizer with a similar structure but different alkyl chain length.
Di(2-ethylhexyl) Phthalate: A commonly used plasticizer with different alkyl groups.
Uniqueness
Diisononyl Phthalate-d4 is unique due to its deuterated nature, which provides distinct advantages in analytical applications. Its stability and reduced metabolic degradation make it a preferred choice for research studies involving phthalates .
Properties
IUPAC Name |
bis(7-methyloctyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3/i11D,12D,17D,18D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGGXOJOCNVPFY-ODMBGTAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747689 | |
Record name | Bis(7-methyloctyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332965-90-8 | |
Record name | Bis(7-methyloctyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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